Aoaohc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aoaohc is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is known for its unique mechanism of action, which has been shown to have a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of Aoaohc is not fully understood, but it is thought to involve the modulation of specific signaling pathways in cells. This modulation can lead to changes in gene expression, protein synthesis, and other cellular processes. The exact mechanism of action is an area of active research.
Biochemical and Physiological Effects:
Aoaohc has been shown to have a range of biochemical and physiological effects. It has been shown to modulate the activity of specific enzymes, regulate cell growth and differentiation, and modulate immune function. These effects make it a promising candidate for therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of Aoaohc for lab experiments is its ability to modulate specific signaling pathways in cells. This allows researchers to study the effects of this compound on specific cellular processes. However, there are also limitations to using Aoaohc in lab experiments, such as the difficulty in synthesizing and purifying the compound.
Zukünftige Richtungen
There are many potential future directions for research on Aoaohc. One area of interest is its potential therapeutic applications in cancer and neurodegenerative diseases. Another area of interest is understanding the exact mechanism of action of this compound, which could lead to the development of more effective drugs. Additionally, research on the synthesis and purification of Aoaohc could lead to the development of more efficient and cost-effective methods of producing this compound.
Conclusion:
In conclusion, Aoaohc is a promising compound for scientific research due to its unique mechanism of action and potential therapeutic applications. While there are still many unknowns about this compound, ongoing research is shedding light on its biochemical and physiological effects and its potential for drug development. Further research is needed to fully understand the mechanism of action of Aoaohc and its potential for therapeutic applications.
Synthesemethoden
The synthesis of Aoaohc is a complex process that involves several steps. The primary method of synthesis involves the reaction of two chemical compounds, which are then purified and isolated. The purity and quality of the final product are critical for its effectiveness in scientific research.
Wissenschaftliche Forschungsanwendungen
Aoaohc has been used in a range of scientific research applications, including drug discovery, cancer research, and neurodegenerative disease research. It has been shown to have potential therapeutic effects in these areas, making it a promising candidate for future drug development.
Eigenschaften
CAS-Nummer |
124620-50-4 |
---|---|
Produktname |
Aoaohc |
Molekularformel |
C37H52ClN9O14 |
Molekulargewicht |
882.3 g/mol |
IUPAC-Name |
(6R)-7-[[(2S)-5-[acetyl(hydroxy)amino]-2-aminopentanoyl]-[(1S)-2-[bis[(2S)-5-[acetyl(hydroxy)amino]-2-aminopentanoyl]amino]-1-(4-hydroxyphenyl)-2-oxoethyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C37H52ClN9O14/c1-19(48)42(59)16-4-7-25(39)32(52)46(31-28-15-14-24(38)30(37(57)58)45(28)36(31)56)29(22-10-12-23(51)13-11-22)35(55)47(33(53)26(40)8-5-17-43(60)20(2)49)34(54)27(41)9-6-18-44(61)21(3)50/h10-13,25-29,31,51,59-61H,4-9,14-18,39-41H2,1-3H3,(H,57,58)/t25-,26-,27-,28+,29-,31?/m0/s1 |
InChI-Schlüssel |
BYWCMJGUZFWZBL-XZZUKVBXSA-N |
Isomerische SMILES |
CC(=O)N(CCC[C@@H](C(=O)N(C1[C@H]2CCC(=C(N2C1=O)C(=O)O)Cl)[C@@H](C3=CC=C(C=C3)O)C(=O)N(C(=O)[C@H](CCCN(C(=O)C)O)N)C(=O)[C@H](CCCN(C(=O)C)O)N)N)O |
SMILES |
CC(=O)N(CCCC(C(=O)N(C1C2CCC(=C(N2C1=O)C(=O)O)Cl)C(C3=CC=C(C=C3)O)C(=O)N(C(=O)C(CCCN(C(=O)C)O)N)C(=O)C(CCCN(C(=O)C)O)N)N)O |
Kanonische SMILES |
CC(=O)N(CCCC(C(=O)N(C1C2CCC(=C(N2C1=O)C(=O)O)Cl)C(C3=CC=C(C=C3)O)C(=O)N(C(=O)C(CCCN(C(=O)C)O)N)C(=O)C(CCCN(C(=O)C)O)N)N)O |
Synonyme |
7-((N(5)acetyl-N(5)-hydroxyornithyl-N(5)acetyl-N(5)hydroxyornithyl-N(5)-acetyl-N(5)-hydroxyornithyl-4-hydroxyphenylglycyl)amino)-3-chloro-1-carba-3-cephem-4-carboxylic acid AOAOHC EKD 3-88 EKD-3-88 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.